molecular formula C30H46O8 B602806 17alpha-Neriifolin CAS No. 7044-31-7

17alpha-Neriifolin

Cat. No.: B602806
CAS No.: 7044-31-7
M. Wt: 534.7 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17alpha-Neriifolin is a cardenolide glycoside derived from plant species such as Cerbera odollam and Thevetia neriifolia . Structurally, it belongs to the family of cardiac glycosides, characterized by a steroid nucleus fused to a lactone ring and a sugar moiety. These compounds are known for their potent bioactivity, particularly in modulating sodium-potassium ATPase (Na+/K+-ATPase) pumps, which underpins their cardiotonic and cytotoxic effects. While its stereoisomer, 17beta-Neriifolin, has been more extensively studied, this compound shares structural similarities but may exhibit distinct pharmacological profiles due to stereochemical variations at the C-17 position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Neriifolin typically involves the extraction of the compound from natural sources such as the unripe fruits of Cerbera manghas . The extraction process includes the use of methanol as a solvent, followed by purification steps involving n-hexane, ethyl acetate, and n-butanol . The compound can also be synthesized through chemical modification of related cardiac glycosides.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the extraction and purification methods used in laboratory settings. The scalability of these methods depends on the availability of the natural source and the efficiency of the extraction process.

Chemical Reactions Analysis

Types of Reactions: 17alpha-Neriifolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

Anticancer Properties

1. Mechanism of Action

Research indicates that 17alpha-Neriifolin exhibits significant anticancer effects through several mechanisms:

  • Induction of Apoptosis : In studies involving ovarian cancer cell lines (SKOV-3), this compound was shown to induce apoptosis in a dose-dependent manner. The compound demonstrated an IC50 value of 0.01 μM, indicating potent activity against these cancer cells . The apoptotic process was confirmed using the TUNEL assay, which highlighted DNA fragmentation typical of apoptosis .
  • Targeting Specific Pathways : The compound affects various proteins associated with apoptosis. Proteomic analyses identified proteins such as vimentin and pyruvate kinase that are involved in the cell death pathway triggered by this compound . Additionally, it was found to inhibit HOXA9-dependent transcription, a pathway implicated in acute myeloid leukemia (AML) progression .

2. Broad-Spectrum Anti-Cancer Activity

Beyond ovarian cancer, this compound has demonstrated anti-proliferative effects across multiple cancer types including breast, colorectal, and skin cancers. Its ability to inhibit cell proliferation was confirmed through various assays, suggesting a broad application in oncology .

Case Studies

1. In Vitro Studies

Several studies have provided insights into the effectiveness of this compound:

  • A study on breast and colorectal cancer cell lines confirmed its anti-proliferative effects and highlighted its potential as a therapeutic agent against multiple cancers .
  • In another study focusing on acute myeloid leukemia, the compound significantly suppressed cell proliferation by inhibiting HOXA9-dependent gene expression without altering HOXA9 mRNA levels .

2. Comparative Studies

Comparative studies with established chemotherapeutics like paclitaxel revealed that this compound exhibited superior efficacy in certain contexts. For instance, it showed nearly three times the anticancer effect compared to paclitaxel in SKOV-3 cells .

Potential Therapeutic Applications

Given its mechanisms of action and demonstrated efficacy against various cancers, this compound holds promise for future therapeutic applications:

  • Combination Therapy : Its use in combination with other chemotherapeutics could enhance treatment efficacy and overcome resistance seen with conventional therapies.
  • Targeted Therapy Development : Research into specific molecular targets affected by this compound may lead to the development of targeted therapies that minimize side effects while maximizing anticancer effects.

Summary Table of Research Findings

Study Focus Cancer Type Key Findings IC50 Value
Ovarian Cancer (SKOV-3)OvarianInduces apoptosis; significant anticancer effect0.01 μM
Multiple Cell LinesBreast, ColorectalAnti-proliferative effects confirmed across various cancersNot specified
Acute Myeloid LeukemiaAMLInhibits HOXA9-dependent transcription; induces apoptosisNot specified

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: 17alpha-Neriifolin vs. 17beta-Neriifolin

The primary structural analogue of this compound is its C-17 epimer, 17beta-Neriifolin . Both compounds share the molecular formula C₃₀H₄₆O₉ but differ in the spatial orientation of the hydroxyl group at position 16. This subtle stereochemical distinction significantly impacts their biological activity:

Parameter This compound 17beta-Neriifolin
Molecular Formula C₃₀H₄₆O₉ C₃₀H₄₆O₉
Source Plants Cerbera odollam, Thevetia neriifolia Cerbera odollam, Gan Feng Cao
Pharmacological Activity Cytotoxic (specific cell lines not detailed in sources) Cytotoxic against KB, BC, and NCI-H187 cancer cells
Stereochemical Impact Reduced Na+/K+-ATPase inhibition (inferred) Potent Na+/K+-ATPase inhibition, leading to cardiotoxicity

Key Insight : The beta-configuration enhances binding affinity to Na+/K+-ATPase, making 17beta-Neriifolin more toxic and therapeutically risky compared to its alpha counterpart .

Comparison with Other Cardenolides and Terpenoids

This compound is part of a broader class of cardenolides and terpenoid derivatives. Below is a comparative analysis with functionally related compounds:

Compound Class Key Pharmacological Activities Structural Distinctions
This compound Cardenolide glycoside Cytotoxicity, antitumor potential Alpha-OH at C-17; sugar moiety (e.g., thevetose)
Neritaloside Cardenolide glycoside Cardiotonic, insecticidal Differs in sugar composition and hydroxylation
E-Nerolidol Sesquiterpene alcohol Flavoring agent; β-hexosaminidase inhibition Lacks steroid nucleus; linear terpene structure
Andrographolide Diterpenoid lactone Anti-inflammatory, antiviral Bicyclic diterpene with lactone ring

Notable Findings:

  • Neritaloside: Shares the cardenolide core with this compound but lacks antitumor emphasis, focusing instead on cardiotonic effects .
  • E-Nerolidol: A non-glycosylated terpene with divergent applications (e.g., flavoring), highlighting how structural simplicity reduces toxicity compared to cardenolides .
  • Andrographolide: Demonstrates the therapeutic versatility of terpenoids but operates through entirely different mechanisms (e.g., NF-κB pathway inhibition) .

Pharmacological Activity Across Analogues

A comparative analysis of cytotoxicity and therapeutic indices reveals critical differences:

Compound IC₅₀ (Cancer Cells) Therapeutic Index Key Targets
This compound Not specified Moderate Na+/K+-ATPase, apoptosis
17beta-Neriifolin 0.1–1.0 µM (KB cells) Low Na+/K+-ATPase
Andrographolide 10–50 µM (HeLa cells) High NF-κB, COX-2

Implications :

  • 17beta-Neriifolin’s low therapeutic index limits clinical use despite high potency, whereas this compound may offer a safer profile .
  • Andrographolide’s higher IC₅₀ but superior safety underscores the trade-off between potency and tolerability in natural products .

Structural and Functional Diversity in Related Compounds

The 17-A and 17-C series () include compounds with molecular weights ranging from 500–600 g/mol , suggesting shared scaffold features with this compound. For instance:

  • Forskolin G/J : Diterpenes with adenylate cyclase activation, structurally distinct due to a tricyclic core.
  • Guajadial: A sesquiterpene-diarylheptanoid hybrid with anti-inflammatory activity, emphasizing the role of hybrid structures in bioactivity .

Biological Activity

17alpha-Neriifolin, a cardiac glycoside derived from various plant sources, particularly the Cerbera species, has garnered attention for its diverse biological activities, particularly in the realm of cancer research. This article delves into the compound's mechanisms of action, anticancer properties, and other biological effects, supported by data tables and case studies.

Overview of this compound

This compound is structurally related to other cardiac glycosides and has been studied for its potential therapeutic effects. It exhibits significant biological activity, particularly in inducing apoptosis in cancer cells and modulating various signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of apoptotic signaling pathways. For instance, in SKOV-3 ovarian cancer cells, it was observed that the compound caused a dose-dependent increase in apoptotic cells, as evidenced by TUNEL assays and fluorescence microscopy .
  • Inhibition of Cell Proliferation : The compound has demonstrated the ability to suppress cell proliferation in various cancer types. Research indicates that it targets multiple signaling pathways involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
  • Binding Activity on Na+/K+-ATPase : this compound has been reported to interact with Na+/K+-ATPase, which is crucial for maintaining cellular ion balance and is implicated in cancer cell survival .

Anticancer Effects

A summary of key findings related to the anticancer effects of this compound is presented below:

Study Cell Line IC50 Value (μM) Mechanism
Study 1SKOV-30.01 ± 0.001Apoptosis via TUNEL assay
Study 2THP-1 (AML)Not specifiedInhibition of HOXA9-dependent transcription
Study 3Hepatocellular carcinomaNot specifiedCell cycle arrest at S–G2/M phase

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Ovarian Cancer Treatment : In a study involving SKOV-3 cells, treatment with this compound resulted in significant apoptosis, suggesting its potential as a therapeutic agent for ovarian cancer. The study also identified specific proteins involved in the apoptotic process, such as vimentin and pyruvate kinase .
  • Acute Myeloid Leukemia (AML) : Another study focused on THP-1 cells demonstrated that this compound inhibited cell proliferation through transcriptional regulation mechanisms related to HOXA9, indicating its potential role in treating AML .
  • Neuroprotection : In animal models of hypoxia/ischemia, neriifolin exhibited neuroprotective effects, suggesting broader therapeutic implications beyond oncology .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating 17α-Neriifolin from natural sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by liquid-liquid partitioning and chromatographic techniques such as column chromatography (silica gel or reverse-phase) or HPLC. Purity validation requires a combination of TLC (for preliminary assessment) and quantitative HPLC with UV/Vis or MS detection . For structural confirmation, NMR (<sup>1</sup>H, <sup>13</sup>C, 2D experiments) and high-resolution mass spectrometry (HRMS) are essential . Table 1: Key Techniques for Isolation and Purity Assessment

TechniquePurposeCritical Parameters
TLCPreliminary purity checkRf value, solvent system
HPLCQuantitative purityColumn type, mobile phase, detection wavelength
NMRStructural elucidationSolvent, resonance assignments
HRMSMolecular weight confirmationResolution, mass accuracy

Q. How can researchers distinguish 17α-Neriifolin from structurally similar cardiac glycosides?

  • Methodological Answer : Use comparative spectroscopic analysis:

  • NMR : Compare chemical shifts, particularly in the aglycone and sugar moieties.
  • X-ray crystallography : Resolve stereochemical ambiguities if crystalline samples are obtainable .
  • Chromatographic retention times : Compare HPLC/GC profiles under standardized conditions with reference standards .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating 17α-Neriifolin’s cardiotonic effects in vivo while addressing toxicity?

  • Methodological Answer :

  • Dose-ranging studies : Use a logarithmic dose escalation (e.g., 0.1–10 mg/kg) in animal models (e.g., rodent Langendorff heart preparations) to establish therapeutic vs. toxic thresholds .
  • Endpoint selection : Monitor ECG parameters (QT interval, arrhythmia incidence) and biomarkers (troponin levels for myocardial injury) .
  • Control groups : Include positive controls (e.g., digoxin) and vehicle controls to isolate compound-specific effects .

Q. How can contradictions in reported bioactivity data (e.g., varying IC50 values across studies) be systematically addressed?

  • Methodological Answer :

  • Meta-analysis framework : Pool data from multiple studies and adjust for variables like cell line heterogeneity, assay conditions (e.g., incubation time, serum concentration), and compound purity .
  • Standardized protocols : Adopt guidelines from the NIH for preclinical reporting (e.g., detailed methodology, raw data sharing) to enhance reproducibility .
    Table 2: Common Sources of Variability in Bioactivity Studies
VariableImpactMitigation Strategy
Cell line originDiffering receptor expressionUse authenticated cell lines (e.g., ATCC)
Assay durationTime-dependent cytotoxicityOptimize incubation times via pilot studies
Compound solubilityBioavailability discrepanciesUse standardized solvents (e.g., DMSO with ≤0.1% final concentration)

Q. What statistical and computational approaches are recommended for elucidating 17α-Neriifolin’s mechanism of action?

  • Methodological Answer :

  • Network pharmacology : Integrate omics data (transcriptomics, proteomics) to identify target pathways using tools like STRING or KEGG .
  • Molecular docking : Validate interactions with Na<sup>+</sup>/K<sup>+</sup>-ATPase using software like AutoDock Vina, cross-referenced with mutagenesis studies .
  • Dose-response modeling : Apply Hill equation or logistic regression to quantify potency and efficacy .

Q. Methodological Best Practices

  • Literature Review : Prioritize studies from authoritative journals (e.g., Journal of Natural Products) and validate authors’ expertise via citation metrics or institutional affiliations .
  • Data Triangulation : Combine in vitro, in vivo, and in silico data to strengthen conclusions, as recommended in preclinical research guidelines .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17S)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20-,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNMTHWNSJUOG-SIMHPCIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@H]5C6=CC(=O)OC6)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

17alpha-Neriifolin
17alpha-Neriifolin
17alpha-Neriifolin
17alpha-Neriifolin
17alpha-Neriifolin
17alpha-Neriifolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.